2-[2-(2-Piperazinyl)pentyl]benzoic acid
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Overview
Description
2-[2-(2-Piperazinyl)pentyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a piperazine ring through a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Piperazinyl)pentyl]benzoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of piperazine with a suitable alkylating agent to form the intermediate 2-(2-Piperazinyl)pentane.
Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid under appropriate conditions to yield the final product.
Common reagents used in these reactions include alkyl halides for the alkylation step and coupling agents such as carbodiimides for the final coupling step. The reaction conditions often involve the use of organic solvents and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Piperazinyl)pentyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[2-(2-Piperazinyl)pentyl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions of piperazine derivatives with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance its biological activity.
Industry: In industrial applications, the compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Piperazinyl)pentyl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Piperazinyl)ethyl]benzoic acid: This compound has a shorter alkyl chain, which can affect its reactivity and biological activity.
2-[2-(2-Piperazinyl)propyl]benzoic acid: The presence of a propyl chain introduces different steric and electronic effects compared to the pentyl chain.
2-[2-(2-Piperazinyl)butyl]benzoic acid: The butyl chain provides an intermediate length, offering a balance between the properties of the ethyl and pentyl derivatives.
Uniqueness
2-[2-(2-Piperazinyl)pentyl]benzoic acid is unique due to its specific chain length, which can influence its solubility, reactivity, and interactions with biological targets. The pentyl chain provides a balance between flexibility and rigidity, making the compound versatile for various applications.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-(2-piperazin-2-ylpentyl)benzoic acid |
InChI |
InChI=1S/C16H24N2O2/c1-2-5-13(15-11-17-8-9-18-15)10-12-6-3-4-7-14(12)16(19)20/h3-4,6-7,13,15,17-18H,2,5,8-11H2,1H3,(H,19,20) |
InChI Key |
MYUQACRCUSFSKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC=CC=C1C(=O)O)C2CNCCN2 |
Origin of Product |
United States |
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